molecular formula C9H15ClN2 B13077148 3-tert-butyl-4-(chloromethyl)-1-methyl-1H-pyrazole

3-tert-butyl-4-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No.: B13077148
M. Wt: 186.68 g/mol
InChI Key: GLYQRAIUCREJNB-UHFFFAOYSA-N
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Description

3-tert-butyl-4-(chloromethyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a tert-butyl group, a chloromethyl group, and a methyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-(chloromethyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-tert-butyl-4-(chloromethyl)-1H-pyrazole with methylating agents. One common method is the alkylation of 3-tert-butyl-4-(chloromethyl)-1H-pyrazole using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-(chloromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of azido, methoxy, or amino derivatives of the pyrazole.

    Oxidation: Formation of pyrazole carboxylic acids or ketones.

    Reduction: Formation of pyrazole alcohols or amines.

Scientific Research Applications

3-tert-butyl-4-(chloromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-(chloromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to a decrease in enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-4-(chloromethyl)-1,2-oxazole
  • 4-tert-butyl-3-iodoheptane
  • 2-tert-butyl-4-methoxyphenol

Uniqueness

3-tert-butyl-4-(chloromethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The presence of both a tert-butyl group and a chloromethyl group provides distinct reactivity and steric properties compared to similar compounds. This uniqueness makes it valuable for specific chemical transformations and biological studies.

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

3-tert-butyl-4-(chloromethyl)-1-methylpyrazole

InChI

InChI=1S/C9H15ClN2/c1-9(2,3)8-7(5-10)6-12(4)11-8/h6H,5H2,1-4H3

InChI Key

GLYQRAIUCREJNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C=C1CCl)C

Origin of Product

United States

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